molecular formula C14H16O3 B138787 (R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one CAS No. 130129-10-1

(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one

Cat. No. B138787
M. Wt: 232.27 g/mol
InChI Key: LAENAAGUUTWGCG-CYBMUJFWSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its physical appearance (solid, liquid, gas, color, etc.).



Synthesis Analysis

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Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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Please note that this is a general approach and the specific details would depend on the compound being studied. For “®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they may be able to help you find more information. Alternatively, you could reach out to researchers in the field. They may be able to provide more specific information or guide you to relevant resources.


properties

IUPAC Name

(2R)-4-methyl-2-(phenylmethoxymethyl)-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-11-7-13(17-14(15)8-11)10-16-9-12-5-3-2-4-6-12/h2-6,8,13H,7,9-10H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAENAAGUUTWGCG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(C1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)O[C@H](C1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one

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